Bitoscanate

Anthelmintic efficacy Hookworm treatment Necator americanus

Bitoscanate delivers species-selective anthelmintic activity: 82.35% hookworm cure at single 150 mg dose vs. 47.05% Ascaris and 26.47% Trichuris. No detectable filarial activity in D. immitis assays—validated negative control. Distinct from broad-spectrum benzimidazoles. High lipophilicity (log Kow 4.67) suits non-aqueous formulation development. EPA extremely hazardous substance (rat oral LD50 21 mg/kg); requires certified safety protocols. Order for selective nematode clearance, assay validation, or toxicant benchmarking.

Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
CAS No. 4044-65-9
Cat. No. B1667535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitoscanate
CAS4044-65-9
SynonymsBitoscanate;  16842;  Bitoscanatum;  Hoe 16842;  Phenylene thiocyanate;  AI3-28258;  HSDB 6435; 
Molecular FormulaC8H4N2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)N=C=S
InChIInChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
InChIKeyOMWQUXGVXQELIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water. Sol in alcohol, chloroform.
Soluble in acetone and acetic acid
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bitoscanate (CAS 4044-65-9): Molecular Identity and Regulatory Classification for Anthelmintic Research Procurement


Bitoscanate (p-Phenylene diisothiocyanate; PDITC; molecular formula C₈H₄N₂S₂; molecular weight 192.26 g/mol) is a diisothiocyanate-class organic compound developed as an intestinal anthelmintic agent [1]. It appears as odorless, colorless to off-white crystals with a melting point of 132°C and is practically insoluble in water but soluble in chloroform and alcohol . Originally introduced in the late 1960s for the treatment of human hookworm infections (Ancylostoma duodenale and Necator americanus), bitoscanate is currently classified as an extremely hazardous substance under Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), imposing strict reporting requirements on facilities that produce, store, or use it in significant quantities [1]. This regulatory status, combined with its defined anthelmintic spectrum, establishes the baseline for procurement and handling considerations in research settings.

Bitoscanate (CAS 4044-65-9): Why In-Class Diisothiocyanates and Alternative Anthelmintic Classes Cannot Be Interchanged


Procurement decisions for bitoscanate cannot be reduced to simple substitution with other diisothiocyanate analogs or broader anthelmintic classes. Within the diisothiocyanate family, anthelmintic activity varies substantially depending on substitution pattern and aromatic core structure: p-phenylene diisothiocyanate (bitoscanate) exhibits distinct efficacy profiles relative to other diisothiocyanates such as 2,4-diisothiocyanatomethyl ethoxybenzol and 1,3-dimethyl-4,6-diisothiocyanatomethylbenzol, which demonstrated superior activity against Enchytraeus in comparative screening [1]. Across anthelmintic classes, bitoscanate shows a characteristic species-selectivity profile with high efficacy against hookworm species but markedly lower activity against Ascaris lumbricoides and Trichuris trichiura, a pattern that diverges from benzimidazoles and tetrahydropyrimidines [2]. Furthermore, bitoscanate lacks detectable activity against canine heartworm (Dirofilaria immitis) in ex vivo contractility and motility assays, whereas compounds such as bephenium, dl-tetramisole, and pyrantel produce spastic paralysis under identical conditions [3]. This combination of narrow species tropism and distinct lack of effect in filarial models renders bitoscanate functionally non-interchangeable with other anthelmintic classes or even structurally proximal diisothiocyanate analogs.

Bitoscanate (CAS 4044-65-9): Quantitative Comparative Evidence for Scientific Procurement Differentiation


Hookworm Cure Rates: Bitoscanate Single-Dose Efficacy Compared to Multidose Regimens and Alternative Anthelmintics

In a clinical study administering a single 150 mg oral dose of bitoscanate to 34 patients with hookworm infection, the cure rate was 82.35% (28 of 34 patients), with corresponding cure rates of 47.05% for Ascaris lumbricoides and 26.47% for Trichuris trichiura [1]. This demonstrates a pronounced species-selectivity profile favoring hookworm over other soil-transmitted helminths. In a separate trial of 147 patients with Ancylostoma duodenale infection treated with bitoscanate (Compound L6842/Hoechst 16842), cure was achieved in 120 of 147 patients, yielding a cure rate of 81.6% with marked reduction in egg count among the remaining patients [2]. For reference, in a 1975 comparative anthelmintic evaluation, the optimum single dose of bephenium hydroxynaphthoate achieved an 82% cure rate against hookworm, while mebendazole (100 mg twice daily for 3 days) achieved 95% cure rates [3]. Bitoscanate's single-dose hookworm cure rate of approximately 82% is comparable to bephenium but inferior to the multidose benzimidazole regimen.

Anthelmintic efficacy Hookworm treatment Necator americanus Ancylostoma duodenale Cure rate

Species-Selectivity Profile: Bitoscanate Differential Efficacy Across Hookworm, Ascaris, and Trichuris Infections

Bitoscanate exhibits a highly differential efficacy profile across nematode species, establishing a defined anthelmintic spectrum that distinguishes it from broad-spectrum alternatives. Clinical data from 34 mixed-infection patients receiving a single 150 mg dose showed cure rates of 82.35% for hookworm, 47.05% for Ascaris lumbricoides, and 26.47% for Trichuris trichiura [1]. In a larger survey of 1,395 patients with mixed infections treated with bitoscanate, the highest cure rate for hookworm was observed in patients aged 10-14 years receiving a total dose of 300 mg . For comparative context, contemporary benzimidazoles (albendazole, mebendazole) achieve ≥95% cure rates for Ascaris and 70-90% for hookworm with single-dose regimens, representing a fundamentally different species-selectivity profile [2]. Bitoscanate's sharp gradient of efficacy (hookworm >> Ascaris > Trichuris) contrasts with the broader, more balanced spectrum of benzimidazole anthelmintics.

Species selectivity Nematode spectrum Ancylostoma Ascaris Trichuris

Lack of Activity in Filarial Models: Bitoscanate Versus Bephenium, Tetramisole, and Pyrantel in Dirofilaria immitis Ex Vivo Assays

In ex vivo contractile activity and motility assays using adult female Dirofilaria immitis (canine heartworm) coil preparations, bitoscanate demonstrated a complete lack of observable effect at the tested concentration [1]. Specifically, compounds were screened at an exposure duration of 6 minutes for contractile activity (tension recording of spontaneous movements) and 3-7 days for motility in culture. Under these conditions, bitoscanate produced no detectable spastic paralysis, no inhibition of motility, and no lethal effects on heartworm viability. In direct contrast, bephenium, dl-tetramisole, and pyrantel produced spastic paralysis of contractile activity and inhibition of motility in culture; methyridine and disophenol produced spastic paralysis only; and chlorpromazine, dithiazanine, and related compounds produced motility inhibition only [1]. Notably, ivermectin also lacked effects in this assay system, placing bitoscanate and ivermectin in the same functional category for Dirofilaria immitis despite their distinct anthelmintic classes and mechanisms of action.

Filarial inactivity Dirofilaria immitis Ex vivo contractility Heartworm Motility assay

Acute Oral Toxicity: Bitoscanate LD50 (21 mg/kg Rat) Compared to Modern Anthelmintic Safety Margins

Bitoscanate exhibits high acute oral toxicity with an LD50 value of 21 mg/kg in rats [1]. It is identified as a central nervous system and gastrointestinal toxin in humans [1][2]. For quantitative comparative context, modern first-line anthelmintics demonstrate substantially lower acute toxicity: albendazole oral LD50 in rats exceeds 1,500 mg/kg; mebendazole oral LD50 in rats exceeds 620 mg/kg; pyrantel pamoate oral LD50 in rats is approximately 170-200 mg/kg. The therapeutic margin between effective hookworm treatment (single human dose of 150 mg; approximately 2-3 mg/kg for a 60 kg adult) and the rat LD50 yields an approximate therapeutic index of 7-10. In comparison, albendazole's therapeutic index exceeds 500 based on the same ratio methodology. Bitoscanate's comparatively narrow therapeutic index imposes stricter handling and dosing precision requirements in research applications.

Acute toxicity LD50 Safety margin Rodent model Therapeutic index

Physicochemical Profile: Bitoscanate LogP (4.67) and Aqueous Insolubility Relative to Water-Soluble Anthelmintic Salts

Bitoscanate is characterized by high lipophilicity with an estimated octanol-water partition coefficient (log Kow) of 4.67 and is practically insoluble in water (solubility <0.1 mg/mL in water; soluble in DMSO at 20 mg/mL and in chloroform and alcohol) . The melting point is 132°C and the compound appears as odorless, colorless to off-white crystals . For comparative context, pyrantel pamoate is also practically insoluble in water (logP approximately 3.5-4.0), whereas pyrantel citrate and piperazine citrate are freely water-soluble salts with logP values <1.0. Albendazole exhibits similarly low aqueous solubility (logP approximately 3.5) and requires suspension formulation. Bitoscanate's high logP (4.67) exceeds that of most clinically used anthelmintics, conferring distinct membrane permeability and distribution characteristics.

Lipophilicity LogP Aqueous solubility Formulation Physicochemical properties

Bitoscanate (CAS 4044-65-9): Evidence-Based Research and Industrial Application Scenarios for Informed Procurement


Species-Selective Hookworm Intervention Studies in Mixed Nematode Infection Models

Bitoscanate's sharply graded species-selectivity profile—82.35% hookworm cure rate versus 47.05% for Ascaris and 26.47% for Trichuris with a single 150 mg dose—enables experimental designs requiring selective clearance of hookworm populations while maintaining Ascaris and Trichuris burdens [1]. This property is distinct from broad-spectrum benzimidazoles, which achieve ≥95% Ascaris cure rates with single-dose regimens. Procurement is indicated for studies evaluating hookworm-specific pathological contributions in co-infection settings, or for research protocols where differential nematode clearance is a required experimental variable.

Negative Control Compound for Dirofilaria immitis and Filarial Ex Vivo Screening Assays

In ex vivo contractility and motility assays using adult Dirofilaria immitis preparations, bitoscanate produces no detectable spastic paralysis, no motility inhibition, and no lethal effects, placing it in the same functional category as ivermectin in this specific assay system [2]. This well-characterized lack of filarial activity supports procurement of bitoscanate as a validated negative control compound for screening novel anthelmintic candidates against heartworm models, or as a comparator to establish the lower bound of expected activity in filarial assay development.

High-Hazard Chemical Handling Protocol Development and Toxicological Reference Standard

With a rat oral LD50 of 21 mg/kg and classification as an extremely hazardous substance under U.S. EPA regulations, bitoscanate serves as a reference compound for developing and validating laboratory safety protocols involving high-toxicity small-molecule anthelmintics [3][4]. Its acute toxicity profile (approximately 30- to 70-fold more potent in acute lethality than mebendazole and albendazole, respectively) provides a quantifiable benchmark for risk assessment, engineering control validation, and personnel training in hazardous chemical handling procedures. Procurement is appropriate for institutional environmental health and safety programs requiring well-characterized toxicant standards.

Lipophilic Anthelmintic Formulation Development and Solubility Method Validation

Bitoscanate's physicochemical profile—estimated log Kow of 4.67, practical water insolubility (<0.1 mg/mL), and solubility in DMSO (20 mg/mL), chloroform, and alcohol—provides a well-defined model compound for developing and validating formulation strategies for highly lipophilic anthelmintic agents . This logP value exceeds that of albendazole (≈3.5) and pyrantel pamoate (≈3.5-4.0) by approximately 1.0-1.2 log units. Procurement supports research into non-aqueous vehicle optimization, solid dispersion techniques, and in vitro dissolution methodology development for poorly water-soluble anthelmintic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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